p-Coumaric acid-13C3

Descripción

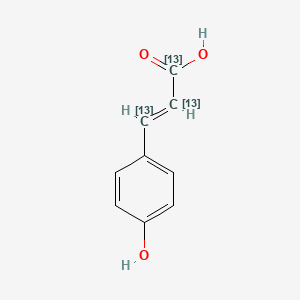

(E)-3-(4-Hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is a stable isotope-labeled derivative of p-coumaric acid, a naturally occurring phenolic compound. Its structure consists of a propenoic acid chain ((2E)-configuration) linked to a 4-hydroxyphenyl group, with carbon-13 isotopes incorporated at positions 1, 2, and 3 of the prop-2-enoic acid backbone (Fig. 1). This labeling facilitates advanced metabolic tracing, nuclear magnetic resonance (NMR) studies, and pharmacokinetic research .

Propiedades

Fórmula molecular |

C9H8O3 |

|---|---|

Peso molecular |

167.14 g/mol |

Nombre IUPAC |

(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i3+1,6+1,9+1 |

Clave InChI |

NGSWKAQJJWESNS-FJXVDKIJSA-N |

SMILES isomérico |

C1=CC(=CC=C1/[13CH]=[13CH]/[13C](=O)O)O |

SMILES canónico |

C1=CC(=CC=C1C=CC(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de (E)-ácido 3-(4-hidroxifenil)(1,2,3-13C3)prop-2-enoico normalmente implica el uso de precursores marcados isotópicamente. Un método común es la reacción de Wittig, en la que un ilido de fosfonio reacciona con un aldehído para formar el alqueno deseado. Las condiciones de reacción suelen incluir el uso de una base fuerte como el hidruro de sodio o el terc-butóxido de potasio en un disolvente aprótico como el tetrahidrofurano.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando métodos similares pero optimizados para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Aplicaciones en la Investigación Científica

(E)-Ácido 3-(4-hidroxifenil)(1,2,3-13C3)prop-2-enoico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como trazador en estudios mecanísticos para comprender las vías de reacción y los intermediarios.

Biología: Se emplea en estudios metabólicos para rastrear la incorporación y transformación de fenilpropanoides en sistemas biológicos.

Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto modelo en el desarrollo de fármacos.

Industria: Se utiliza en la síntesis de moléculas orgánicas complejas y como precursor de varios productos químicos industriales.

Aplicaciones Científicas De Investigación

Biological Research

Antioxidant Activity

(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems. This property makes it a candidate for research into neuroprotective agents and in the treatment of diseases associated with oxidative damage, such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. In animal models, it has been shown to reduce inflammation markers in tissues subjected to inflammatory stimuli. This suggests potential therapeutic uses in conditions like arthritis and other inflammatory disorders .

Pharmaceutical Applications

Drug Development

The unique structure of (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid allows for modifications that can enhance its pharmacological properties. It serves as a lead compound for the synthesis of new derivatives aimed at improving efficacy against various diseases. Its derivatives have been investigated for their potential as anti-cancer agents due to their ability to induce apoptosis in cancer cells .

Metabolic Studies

The incorporation of stable isotopes like allows researchers to track metabolic pathways involving this compound in vivo. Such studies are crucial for understanding how drugs are metabolized and can aid in optimizing drug formulations .

Food Science

Preservative Properties

(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid has been studied for its potential as a natural preservative due to its antimicrobial properties. It can inhibit the growth of various pathogens in food products, thus extending shelf life without the need for synthetic preservatives .

Flavor Enhancement

This compound is also explored for its role in flavor enhancement in food products. Its phenolic structure contributes to flavor profiles, making it valuable in food chemistry research aimed at improving taste without compromising health benefits .

Cosmetic Applications

Skin Health Benefits

Due to its antioxidant and anti-inflammatory properties, (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is being investigated for use in cosmetic formulations aimed at skin protection and anti-aging effects. It can help mitigate UV-induced skin damage and improve overall skin health by reducing oxidative stress .

Environmental Applications

Bioremediation Potential

Research has indicated that compounds similar to (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid may play a role in bioremediation processes due to their ability to degrade environmental pollutants. The compound's structure allows it to interact with various organic pollutants, facilitating their breakdown by microbial communities .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Biological Research | Antioxidant; Anti-inflammatory | Reduces oxidative stress; Inhibits cytokine production |

| Pharmaceutical | Drug development; Metabolic studies | Potential anti-cancer agent; Tracks metabolic pathways |

| Food Science | Preservative properties; Flavor enhancement | Inhibits pathogen growth; Enhances flavor profiles |

| Cosmetic Applications | Skin health benefits | Mitigates UV damage; Improves skin health |

| Environmental | Bioremediation potential | Degrades organic pollutants |

Mecanismo De Acción

El mecanismo de acción de (E)-ácido 3-(4-hidroxifenil)(1,2,3-13C3)prop-2-enoico implica su interacción con dianas moleculares y vías específicas. El grupo hidroxilo puede participar en enlaces de hidrógeno y otras interacciones con enzimas y receptores, influyendo en su actividad. El marcado isotópico permite estudios detallados de estas interacciones y el destino metabólico del compuesto.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to the phenylpropanoid class, which includes hydroxycinnamic acids and derivatives. Below is a comparative analysis of its structural analogs (Table 1), followed by detailed discussions.

Table 1. Structural and Functional Comparison of Key Analogs

Structural Differences and Implications

p-Coumaric Acid (Non-labeled)

- Structure : Shares the same backbone as the target compound but lacks isotopic labeling.

- Activity : Exhibits antioxidant properties due to the 4-hydroxyphenyl group, which scavenges free radicals. It also inhibits microbial growth in plants .

- Application : Widely used in food preservation and cosmetic formulations .

Ferulic Acid

- Structure : Differs by a methoxy group at the 3-position of the phenyl ring.

- Activity : Enhanced lipophilicity due to the methoxy group improves cell membrane penetration, contributing to its anti-inflammatory effects .

- Application : Key component in lignin biosynthesis and a precursor to vanillin .

o-Coumaric Acid

- Structure : Hydroxyl group at the 2-position instead of 3.

- Activity : Reduced antioxidant efficacy compared to p-coumaric acid due to steric hindrance of the ortho-substituent .

Cinnamic Acid

- Structure : Lacks a hydroxyl group on the phenyl ring.

- Activity : Primarily antimicrobial; absence of hydroxyl reduces polarity and bioavailability .

3-(4-Hydroxyphenyl)propanoic Acid

- Structure: Saturated propanoic acid chain instead of propenoic acid.

Research Findings and Functional Insights

- Isotopic Labeling Utility : The 13C-labeled analog enables precise tracking of p-coumaric acid metabolism in plant and microbial systems. For example, biotransformation studies using peroxidases (e.g., Momordica charantia) have elucidated degradation pathways .

- Cytotoxic Derivatives : Methyl esters of p-coumaric acid (e.g., (E)-3-(4-hydroxyphenyl)acrylic acid methyl ester) exhibit cytotoxic activity against cancer cells, highlighting the role of esterification in enhancing bioactivity .

- Role in Drug Development: Complex derivatives like ST1926 (a biphenyl analog with an adamantyl group) demonstrate how structural modifications can target specific receptors, though such compounds diverge significantly from the phenylpropanoid core .

Actividad Biológica

(E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid, commonly referred to as trans-4-hydroxycinnamic acid (HCA), is a phenolic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 167.136 g/mol |

| CAS Number | 1255644-51-9 |

| LogP | 1.490 |

| PSA | 57.530 Ų |

Antioxidant Activity

Studies have shown that (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cellular models. This activity is attributed to its ability to donate hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them and preventing cellular damage .

Anti-inflammatory Effects

Research indicates that HCA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suppression is linked to the downregulation of NF-kB signaling pathways, which play a crucial role in inflammation . In vivo studies demonstrate that HCA administration significantly reduces inflammation in animal models of arthritis and colitis.

Anticancer Potential

HCA has been investigated for its anticancer properties, particularly in hormone-dependent cancers. It has been shown to induce apoptosis in breast cancer cells by activating caspase pathways and modulating the expression of Bcl-2 family proteins . Furthermore, HCA exhibits anti-proliferative effects on various cancer cell lines, including prostate and colon cancer cells.

The biological activities of (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid are mediated through several mechanisms:

- Antioxidant Defense : HCA enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Modulation of Signaling Pathways : It interferes with key signaling pathways involved in inflammation and cancer progression, including MAPK and PI3K/Akt pathways.

- Gene Expression Regulation : HCA influences the expression of genes related to apoptosis and cell cycle regulation.

Study 1: Antioxidant Effects in Diabetic Rats

A study evaluating the effects of HCA on oxidative stress in diabetic rats found that treatment with HCA significantly reduced malondialdehyde (MDA) levels while increasing glutathione levels. The results suggest a protective effect against diabetes-induced oxidative damage .

Study 2: Anti-inflammatory Effects in Human Cells

In vitro experiments using human monocyte-derived macrophages demonstrated that HCA reduced the secretion of inflammatory mediators upon lipopolysaccharide (LPS) stimulation. This effect was associated with decreased NF-kB activation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-3-(4-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid, and how is the product characterized?

- Answer : The compound is synthesized via a Claisen-Schmidt condensation reaction. Start with para-hydroxyacetophenone and 13C3-labeled reagents (e.g., 13C3-acetic acid derivatives) under basic conditions (aqueous NaOH/ethanol) to form the α,β-unsaturated carbonyl structure. Purification involves recrystallization or column chromatography. Characterization requires 13C NMR to confirm isotopic labeling at positions 1, 2, and 3, with distinct peaks for the conjugated enoic acid system (δ ~120–140 ppm for carbons 1–3). FT-IR confirms the carbonyl (C=O) stretch (~1680 cm⁻¹) and hydroxyl groups. Mass spectrometry (HRMS or LC-MS) validates isotopic enrichment and molecular ion integrity .

Q. What is the significance of the 13C3 isotopic labeling in this compound for pharmacological research?

- Answer : The 13C3 label enables precise tracking of metabolic pathways and pharmacokinetic behavior using isotope-ratio mass spectrometry (IR-MS) or 13C NMR. It minimizes interference from endogenous compounds in tracer studies, allowing quantification of absorption, distribution, and excretion in biological systems. This is critical for studying bioavailability and enzymatic interactions, particularly in hydroxycinnamic acid derivatives known for antioxidant and anti-inflammatory properties .

Q. Which analytical techniques are essential for quantifying this compound in complex matrices?

- Answer : Use LC-MS/MS with isotope dilution, leveraging the 13C3 label as an internal standard to correct for matrix effects. For structural validation, employ 2D NMR (HSQC, HMBC) to resolve spin-spin coupling in the labeled carbons. High-resolution FT-IR and UV-Vis spectroscopy complement these methods by confirming functional group integrity and conjugation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in 13C NMR spectral data for isotopically labeled derivatives of this compound?

- Answer : Contradictions often arise from isotopic impurities or solvent effects. Perform isotopic purity analysis via mass spectrometry (e.g., IR-MS) to rule out unlabeled contaminants. For solvent-induced shifts, compare spectra in deuterated DMSO vs. CDCl3 to identify hydrogen-bonding artifacts. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous carbon-proton relationships .

Q. What experimental strategies ensure isotopic purity during large-scale synthesis?

- Answer : Optimize reaction conditions to minimize isotopic scrambling:

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Employ reverse-phase HPLC with a C18 column and tandem mass detection (LC-MS/MS) for purification.

- Validate purity via isotopic ratio mass spectrometry (IR-MS) with a threshold of ≥99% 13C3 enrichment .

Q. How does the compound’s stability vary under different storage conditions, and how can degradation be mitigated?

- Answer : The conjugated enoic acid system is prone to photodegradation and oxidation. Stability studies (e.g., ICH Q1A guidelines) show:

- Light-sensitive degradation : Store in amber vials at -20°C under argon.

- Thermal degradation : Avoid temperatures >25°C; use desiccants to limit hydrolysis.

- Monitor degradation products via LC-MS and adjust storage protocols accordingly .

Q. How should researchers reconcile contradictory bioactivity results across cell models?

- Answer : Variability may stem from isotopic effects on membrane permeability or enzyme binding. Standardize assays using:

- Isogenic cell lines to control for genetic variability.

- Dose-response curves with 13C-labeled vs. unlabeled analogs to isolate isotopic impacts.

- Molecular docking simulations to assess 13C-induced conformational changes in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.